molecular formula C18H18FN3O2 B11542392 2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide

2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11542392
M. Wt: 327.4 g/mol
InChI Key: ZKOJHIWKPRNMPT-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents used.

Chemical Reactions Analysis

1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence various biochemical processes . Its ability to inhibit enzymes is attributed to its interaction with the active sites of these enzymes, thereby affecting their activity .

Comparison with Similar Compounds

1-{N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2,4,6-TRIMETHYLPHENYL)FORMAMIDE can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties.

Properties

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N'-[(E)-(2-fluorophenyl)methylideneamino]-N-(2,4,6-trimethylphenyl)oxamide

InChI

InChI=1S/C18H18FN3O2/c1-11-8-12(2)16(13(3)9-11)21-17(23)18(24)22-20-10-14-6-4-5-7-15(14)19/h4-10H,1-3H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

ZKOJHIWKPRNMPT-KEBDBYFISA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)N/N=C/C2=CC=CC=C2F)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NN=CC2=CC=CC=C2F)C

Origin of Product

United States

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